Methyl acetamido(chloro)acetate
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Overview
Description
Methyl acetamido(chloro)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of an acetamido group, a chloro group, and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl acetamido(chloro)acetate can be synthesized through the esterification of acetic acid derivatives with methanol. One common method involves the reaction of mono chloro acetic acid with methanol in the presence of a catalyst such as sulfuric acid. This reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of resin modified by acidic ionic liquids as catalysts. This method is advantageous due to its low reaction temperature, simplicity, and high conversion rates. The process is carried out in a fixed bed reactor, which allows for continuous production .
Chemical Reactions Analysis
Types of Reactions
Methyl acetamido(chloro)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used to replace the chloro group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl acetamido(chloro)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl acetamido(chloro)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and methanol, which can then participate in further biochemical reactions. The chloro group can be involved in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
Similar Compounds
Methyl chloroacetate: Similar in structure but lacks the acetamido group.
Methyl acetate: Lacks both the chloro and acetamido groups.
Acetamidoacetate: Lacks the chloro group.
Uniqueness
Methyl acetamido(chloro)acetate is unique due to the presence of both the acetamido and chloro groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications .
Properties
CAS No. |
112051-88-4 |
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Molecular Formula |
C5H8ClNO3 |
Molecular Weight |
165.57 g/mol |
IUPAC Name |
methyl 2-acetamido-2-chloroacetate |
InChI |
InChI=1S/C5H8ClNO3/c1-3(8)7-4(6)5(9)10-2/h4H,1-2H3,(H,7,8) |
InChI Key |
VMRUPNNSTUBRRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(=O)OC)Cl |
Origin of Product |
United States |
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